(2R)-7-chloro-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline
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Overview
Description
(2R)-7-chloro-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a fused imidazoquinoline ring system with a chlorine atom at the 7th position and a phenyl group at the 2nd position. Its stereochemistry is defined by the (2R) configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-7-chloro-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-phenyl-1,2-dihydroquinoline, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride. Subsequent cyclization with an imidazole derivative under acidic or basic conditions yields the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes. Large-scale production often requires the use of continuous flow reactors to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2R)-7-chloro-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its fully saturated analogs.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Ammonia or thiol compounds in polar solvents.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Saturated imidazoquinoline analogs.
Substitution: Amino or thiol-substituted imidazoquinoline derivatives.
Scientific Research Applications
(2R)-7-chloro-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2R)-7-chloro-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline involves its interaction with molecular targets such as enzymes or receptors. The chlorine atom and phenyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding domains. These interactions can trigger downstream signaling pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-phenylquinoline
- 7-chloroquinoline
- 2-phenylimidazole
Uniqueness
(2R)-7-chloro-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline is unique due to its fused ring system, which combines the structural features of both imidazole and quinoline. This fusion imparts distinct electronic and steric properties, making it a versatile scaffold for various applications. Compared to its analogs, this compound exhibits enhanced stability and reactivity, making it a valuable tool in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C17H13ClN2 |
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Molecular Weight |
280.7 g/mol |
IUPAC Name |
(2R)-7-chloro-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline |
InChI |
InChI=1S/C17H13ClN2/c18-14-7-8-16-13(10-14)6-9-17-19-15(11-20(16)17)12-4-2-1-3-5-12/h1-10,15H,11H2/t15-/m0/s1 |
InChI Key |
NSDHWNIPOSKHPE-HNNXBMFYSA-N |
Isomeric SMILES |
C1[C@H](N=C2N1C3=C(C=C2)C=C(C=C3)Cl)C4=CC=CC=C4 |
Canonical SMILES |
C1C(N=C2N1C3=C(C=C2)C=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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